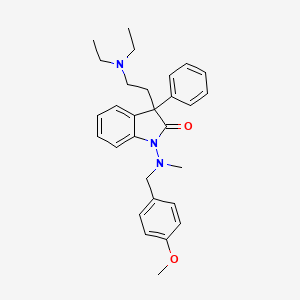
3-(2-(Diethylamino)ethyl)-1-((p-methoxybenzyl)methylamino)-3-phenyl-2-indolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-(Diethylamino)ethyl)-1-((p-methoxybenzyl)methylamino)-3-phenyl-2-indolinone: , often abbreviated as DEPMI , is a synthetic organic compound. It belongs to the class of indolinone derivatives and exhibits interesting pharmacological properties. Let’s explore further!
Métodos De Preparación
a. Synthetic Routes: DEPMI can be synthesized through several routes. One common approach involves the condensation of 2-(diethylamino)ethylamine with 1-(p-methoxybenzyl)methylamine, followed by cyclization to form the indolinone ring. The overall synthetic scheme is as follows:
Synthetic Route:1. Condensation:2-(Diethylamino)ethylamine+1-(p-methoxybenzyl)methylamine→Intermediate2. Cyclization:Intermediate→DEPMI
b. Reaction Conditions: The condensation step typically occurs under mild acidic conditions, while the cyclization step may involve heating or other suitable conditions. The use of protecting groups (such as p-methoxybenzyl, PMB) ensures selectivity during the synthesis.
c. Industrial Production: DEPMI is not produced on an industrial scale due to its specialized applications. research laboratories synthesize it for further investigations.
Análisis De Reacciones Químicas
DEPMI undergoes various chemical reactions:
Reduction: Reduction reactions can modify the diethylaminoethyl side chain.
Substitution: DEPMI reacts with nucleophiles, leading to substitution at various positions.
Common Reagents: DDQ, reducing agents (e.g., LiAlH4), and nucleophiles (e.g., amines).
Aplicaciones Científicas De Investigación
DEPMI finds applications in:
Medicine: It exhibits potential as an anticancer agent due to its effects on cell cycle regulation and apoptosis.
Chemical Biology: Researchers use DEPMI to study cellular processes and molecular pathways.
Industry: Although not widely used, DEPMI’s unique structure may inspire novel drug design.
Mecanismo De Acción
DEPMI likely interacts with specific molecular targets, affecting cell signaling pathways. Further research is needed to elucidate its precise mechanism.
Comparación Con Compuestos Similares
DEPMI stands out due to its indolinone scaffold and the diethylaminoethyl side chain. Similar compounds include indolinones with different substituents or modifications.
Propiedades
Número CAS |
33391-32-1 |
|---|---|
Fórmula molecular |
C29H35N3O2 |
Peso molecular |
457.6 g/mol |
Nombre IUPAC |
3-[2-(diethylamino)ethyl]-1-[(4-methoxyphenyl)methyl-methylamino]-3-phenylindol-2-one |
InChI |
InChI=1S/C29H35N3O2/c1-5-31(6-2)21-20-29(24-12-8-7-9-13-24)26-14-10-11-15-27(26)32(28(29)33)30(3)22-23-16-18-25(34-4)19-17-23/h7-19H,5-6,20-22H2,1-4H3 |
Clave InChI |
WANFSXZRKANYSW-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCC1(C2=CC=CC=C2N(C1=O)N(C)CC3=CC=C(C=C3)OC)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(4-isopropylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12005187.png)
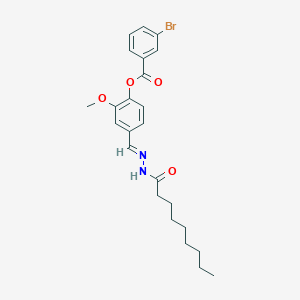
![(5Z)-3-butan-2-yl-5-[[2-(ethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12005194.png)

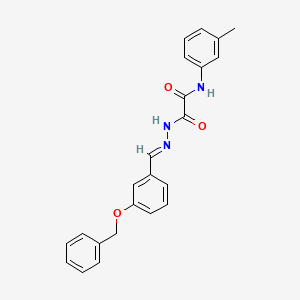
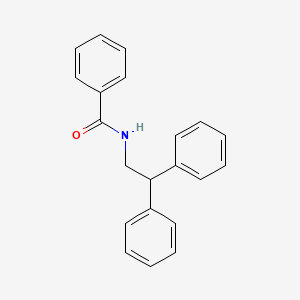

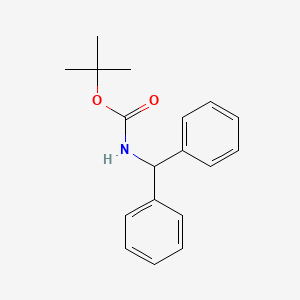
![3-hydroxy-7,8,9-trimethoxy-6H-benzo[c]chromen-6-one](/img/structure/B12005226.png)
![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12005231.png)
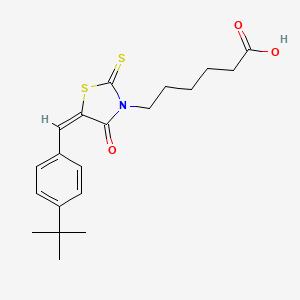
![(2E)-2-(3-methoxybenzylidene)-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B12005241.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12005248.png)
![2,6-dimethyl-4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl acetate](/img/structure/B12005259.png)
